(2-Bromopentyl)benzene (CAS 765907-06-0), also known as 1-phenyl-2-bromopentane, is a secondary alkyl bromide characterized by a pentyl chain with a phenyl group at the C1 position and a reactive bromine atom at the C2 position. With a molecular weight of 227.14 g/mol and an XLogP3 of 4.5, this compound is highly lipophilic and serves as a critical electrophilic building block in organic synthesis. It is primarily procured for the synthesis of 1-phenylpentan-2-yl derivatives, including sterically hindered substituted amines and specific pharmaceutical intermediates. Its secondary bromide functionality offers a balanced reactivity profile, providing sufficient electrophilicity for nucleophilic substitution (SN2) while remaining stable enough for standard handling, storage, and scale-up protocols compared to more reactive primary halides or highly labile iodides [1].
Substituting (2-Bromopentyl)benzene with generic analogs compromises both synthetic route viability and final product structure. Replacing it with the primary halide 1-bromo-5-phenylpentane completely alters the regiochemistry of downstream substitutions, yielding linear terminal amines rather than the sterically hindered internal amines required for specific target binding profiles. Furthermore, substituting it with the ketone-containing analog 2-bromo-1-phenylpentan-1-one (bromovalerophenone) shifts the synthetic trajectory toward cathinone derivatives rather than alkane-backbone amines, fundamentally changing the pharmacological and chemical class of the end product. Finally, attempting to use the chloride analog (1-phenyl-2-chloropentane) significantly depresses amination yields due to the poor leaving-group ability of chloride at secondary carbons, forcing harsher reaction conditions that drive unwanted E2 elimination pathways [1].
In the synthesis of sterically hindered secondary amines, the choice of halide leaving group is critical for process efficiency. (2-Bromopentyl)benzene provides an optimal balance, typically achieving >80% amination yields with secondary amines (e.g., pyrrolidine) under moderate heating (60-80°C) in polar aprotic solvents. In contrast, the baseline comparator 1-phenyl-2-chloropentane exhibits sluggish SN2 kinetics, often yielding <40% of the desired amine under identical conditions. Forcing the chloride reaction with higher temperatures (>100°C) predominantly triggers E2 elimination, generating alkene byproducts (e.g., 1-phenylpentenes) rather than the target product [1].
| Evidence Dimension | Amination yield and reaction temperature |
| Target Compound Data | >80% yield at 60-80°C |
| Comparator Or Baseline | 1-Phenyl-2-chloropentane (<40% yield at 80°C; high elimination at >100°C) |
| Quantified Difference | >2-fold increase in target amine yield with significantly reduced elimination byproducts. |
| Conditions | SN2 amination with secondary amines in polar aprotic solvents |
Procuring the bromide rather than the chloride is essential for maintaining high process yields and avoiding complex downstream purification of alkene byproducts.
For procurement targeting non-ketonic 1-phenylpentan-2-yl scaffolds, (2-Bromopentyl)benzene is the strict requirement. When compared to the widely available 2-bromo-1-phenylpentan-1-one, the target compound lacks the C1 carbonyl group. This structural difference translates to a 100% selectivity for yielding alkane-backbone derivatives upon amination, whereas the ketone comparator exclusively yields cathinone-type derivatives. Additionally, the absence of the ketone group increases the lipophilicity of (2-Bromopentyl)benzene (XLogP3 = 4.5) compared to the ketone analog (XLogP3 ~ 3.2), allowing for superior extraction efficiencies in non-polar hydrocarbon solvents (like heptane) during large-scale process workups [1].
| Evidence Dimension | Product scaffold class and lipophilicity (XLogP3) |
| Target Compound Data | Alkane-backbone precursor; XLogP3 = 4.5 |
| Comparator Or Baseline | 2-Bromo-1-phenylpentan-1-one (Ketone-backbone precursor; XLogP3 ~ 3.2) |
| Quantified Difference | >1.0 log unit increase in lipophilicity and complete divergence in final product chemical class. |
| Conditions | Standard aqueous/organic biphasic extraction workflows |
Buyers must select this specific compound to ensure the correct pharmacological scaffold is synthesized, while also benefiting from improved non-polar solvent compatibility during scale-up.
The placement of the bromide at the C2 position in (2-Bromopentyl)benzene is non-negotiable for applications requiring a branched, sterically hindered amine. Compared to the linear isomer 1-bromo-5-phenylpentane, the target compound introduces a chiral center (upon substitution) and a bulky alpha-substituent. Nucleophilic attack on (2-Bromopentyl)benzene yields an internal amine with a specific steric bulk that is often required for fitting into the binding pockets of monoamine transporters. The primary bromide comparator, while more reactive in SN2 assays, produces a linear, unhindered terminal amine that completely lacks the required 3D spatial geometry for these specific medicinal chemistry targets [1].
| Evidence Dimension | Substitution regiochemistry and steric profile |
| Target Compound Data | C2 (secondary) substitution yielding branched, sterically hindered amines |
| Comparator Or Baseline | 1-Bromo-5-phenylpentane (C5 primary substitution yielding linear amines) |
| Quantified Difference | 100% shift from terminal to internal substitution, introducing necessary steric bulk and a chiral center. |
| Conditions | Target-oriented synthesis of monoamine transporter inhibitors |
The specific C2 connectivity is mandatory for synthesizing active pharmaceutical ingredients that rely on alpha-branching for target receptor affinity.
Ideal as the primary electrophile for reacting with secondary amines (e.g., pyrrolidine, piperidine) to generate non-ketonic stimulant analogs and reference standards for analytical testing, benefiting directly from its superior SN2 kinetics compared to chloride analogs [1].
Used to introduce the bulky, lipophilic 1-phenylpentan-2-yl moiety into drug discovery scaffolds, specifically targeting monoamine transporter inhibitors where the alpha-branching provided by the C2 substitution is critical for receptor binding activity [1].
Serves as a reliable secondary alkylating agent in Grignard or enolate reactions where the specific steric environment of the 1-phenylpentan-2-yl group is desired over linear pentyl or unbranched benzyl groups, ensuring the correct regiochemical fidelity in the final product [1].